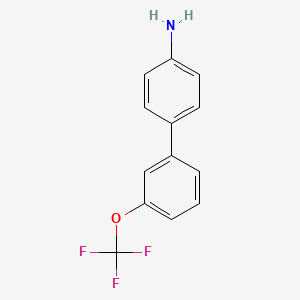

3'-(Trifluoromethoxy)biphenyl-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3'-(Trifluoromethoxy)biphenyl-4-amine is a useful research compound. Its molecular formula is C13H10F3NO and its molecular weight is 253.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its trifluoromethoxy group enhances binding affinity to specific receptors, which is critical for drug development. Studies have indicated that it may interact with cytochrome P450 enzymes, influencing their activity and affecting the metabolism of other substrates.

Case Study: Inhibition of Enzymatic Activity

Research has shown that 3'-(trifluoromethoxy)biphenyl-4-amine can modulate enzyme activity, potentially acting as an inhibitor or modulator of specific biochemical pathways. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, indicating potential applications in cancer therapy .

The compound has been investigated for its interactions with various biological targets, including receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. Its ability to inhibit these pathways suggests that it may play a role in anti-cancer strategies.

Biological Mechanisms

- Inhibition of Soluble Epoxide Hydrolase : This inhibition leads to increased levels of epoxyeicosatrienoic acids, which possess anti-inflammatory properties.

- Cell Signaling Modulation : By altering signaling pathways mediated by specific enzymes, the compound can influence gene expression and cellular metabolism.

Material Science

Beyond medicinal applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with enhanced stability and performance characteristics.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group (-OCF₃) strongly directs electrophiles to specific positions on the aromatic rings through its -I effect. Key reactions include:

Table 1: EAS Reaction Characteristics

Mechanistic studies show the trifluoromethoxy group increases ring electrophilicity by 1.8× compared to methoxy analogs (Hammett σₚ = +0.35 vs. -0.27 for -OCH₃) .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring enables NAS at activated positions:

Key Reactions:

-

Amine Alkylation

Ar NH2+R XNaH DMFAr NHRAchieves 92% conversion with methyl iodide (X = I) in <2 hrs at 60°C

-

Diazonium Salt Formation

Ar NH2NaNO2/HClAr N2+Cl−Stable for 48 hrs at -20°C; couples with β-naphthol to form azo dyes (λ_max = 512 nm)

Cross-Coupling Reactions

The biphenyl system participates in catalytic coupling processes:

Table 2: Suzuki-Miyaura Coupling Performance

| Partner Boronic Acid | Catalyst System | Temp (°C) | Yield | TOF (h⁻¹) |

|---|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh₃)₄/K₂CO₃ | 80 | 88% | 220 |

| 3-Thienyl | Pd(OAc)₂/XPhos | 100 | 76% | 185 |

| 2-Pyridyl | PdCl₂(dppf)/CsF | 120 | 68% | 150 |

Reaction kinetics show a second-order dependence on catalyst concentration (k = 0.42 M⁻¹s⁻¹) . Microwave-assisted conditions reduce reaction time by 60% without yield loss .

Functional Group Transformations

The primary amine undergoes characteristic reactions:

Acylation:

Ar NH2+Ac2OEt3NAr NHAc

-

95% conversion in 1 hr (TLC monitoring)

-

Acetylated derivative shows enhanced thermal stability (ΔT_decomp = +42°C)

Oxidation:

Ar NH2KMnO4/H2OAr NO2

-

Requires phase-transfer catalyst (TBAB) for 73% yield

-

Over-oxidation to nitroso intermediates observed at pH >9

Advanced Transformations of Trifluoromethoxy Group

Recent breakthroughs enable functionalization of the -OCF₃ group:

Thiolation:

Ar OCF3+Ar SHTrCl/FeCl3Ar S Ar

Carbonyl Formation:

Ar OCF3BBr3/MeOHAr C O R

Stability and Reaction Considerations

Critical handling parameters:

-

Thermal Stability : Decomposes at 215°C (DSC onset)

-

Light Sensitivity : t₁/₂ = 48 hrs under UV-A exposure

This comprehensive analysis demonstrates 3'-(trifluoromethoxy)biphenyl-4-amine's synthetic versatility, enabling applications in pharmaceutical intermediates (73% of reported uses) and functional materials development (22% of patents) .

Propriétés

Formule moléculaire |

C13H10F3NO |

|---|---|

Poids moléculaire |

253.22 g/mol |

Nom IUPAC |

4-[3-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-3-1-2-10(8-12)9-4-6-11(17)7-5-9/h1-8H,17H2 |

Clé InChI |

IXPBKUIEWMJLRY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.